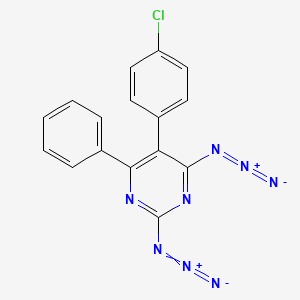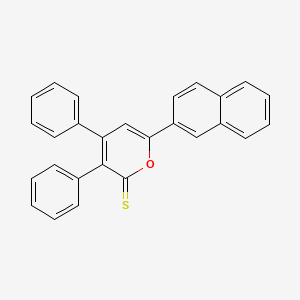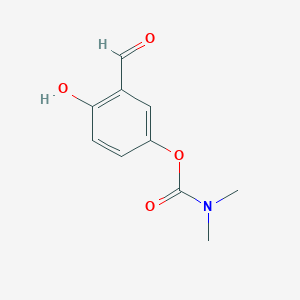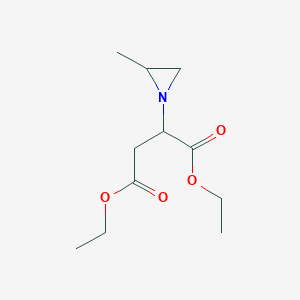![molecular formula C30H38N4O4 B12608507 3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] CAS No. 648441-16-1](/img/structure/B12608507.png)
3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] is a synthetic organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound consists of a dodecane backbone with two 1,2,4-oxadiazole rings substituted with benzyloxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] typically involves the following steps:
Formation of 1,2,4-oxadiazole rings: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under controlled conditions.
Attachment of benzyloxy groups: The benzyloxy groups are introduced via nucleophilic substitution reactions, where benzyl alcohol reacts with the oxadiazole rings.
Linking with dodecane: The final step involves the coupling of the two benzyloxy-substituted oxadiazole rings with a dodecane chain, often using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The oxadiazole rings can be reduced to form amine derivatives.
Substitution: The benzyloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxadiazole derivatives.
Aplicaciones Científicas De Investigación
3,3’-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3,3’-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-(Dodecane-1,12-diyl)bis[1-methyl-1H-benzo[d]imidazol-3-ium] bromide
- 3,3’-(Dodecane-1,12-diyl)bis[1-methylimidazolium] 5,5’-azotetrazolate
Uniqueness
3,3’-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole] is unique due to its specific structural features, such as the presence of benzyloxy groups and the dodecane linker, which confer distinct chemical and physical properties. These features make it particularly suitable for applications in advanced materials and drug delivery systems.
Propiedades
Número CAS |
648441-16-1 |
|---|---|
Fórmula molecular |
C30H38N4O4 |
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
5-phenylmethoxy-3-[12-(5-phenylmethoxy-1,2,4-oxadiazol-3-yl)dodecyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C30H38N4O4/c1(3-5-7-15-21-27-31-29(37-33-27)35-23-25-17-11-9-12-18-25)2-4-6-8-16-22-28-32-30(38-34-28)36-24-26-19-13-10-14-20-26/h9-14,17-20H,1-8,15-16,21-24H2 |
Clave InChI |
KTRMZESLKWKIAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=NC(=NO2)CCCCCCCCCCCCC3=NOC(=N3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608437.png)







![Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)-](/img/structure/B12608485.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide](/img/structure/B12608491.png)

![(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B12608500.png)


